Anti-Trypanosoma cruzi agent-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

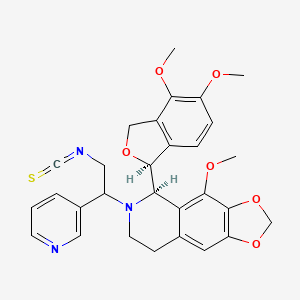

Structure

3D Structure

Properties

Molecular Formula |

C29H29N3O6S |

|---|---|

Molecular Weight |

547.6 g/mol |

IUPAC Name |

(5R)-5-[(1S)-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-(2-isothiocyanato-1-pyridin-3-ylethyl)-4-methoxy-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |

InChI |

InChI=1S/C29H29N3O6S/c1-33-22-7-6-19-20(26(22)34-2)14-36-27(19)25-24-17(11-23-28(29(24)35-3)38-16-37-23)8-10-32(25)21(13-31-15-39)18-5-4-9-30-12-18/h4-7,9,11-12,21,25,27H,8,10,13-14,16H2,1-3H3/t21?,25-,27+/m1/s1 |

InChI Key |

SDILXMMGAIISCW-WQWAHSDSSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@H](OC2)[C@H]3C4=C(C5=C(C=C4CCN3C(CN=C=S)C6=CN=CC=C6)OCO5)OC)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2)C3C4=C(C5=C(C=C4CCN3C(CN=C=S)C6=CN=CC=C6)OCO5)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Anti-Trypanosoma cruzi Agent-3 (Compound 7c)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological evaluation of Anti-Trypanosoma cruzi agent-3, also identified as Compound 7c in the scientific literature. The information is intended to support further research and development efforts targeting Chagas disease.

Compound Identification and Overview

This compound (Compound 7c) is an isothiocyanate derivative synthesized from noscapine. It has demonstrated in vitro activity against the Tulahuen C4 strain of Trypanosoma cruzi.

| Identifier | Value |

| Common Name | This compound |

| Synonym | Compound 7c |

| CAS Number | 2397639-23-3 |

| Molecular Formula | C₂₉H₂₉N₃O₆S |

| Molecular Weight | 547.62 g/mol |

Physicochemical Properties

| Property | Value | Method |

| logP (Octanol-Water Partition Coefficient) | Data not available | Shake-flask method, HPLC |

| Aqueous Solubility | Data not available | Shake-flask method, Nephelometry |

| pKa (Acid Dissociation Constant) | Data not available | Potentiometric titration, Spectrophotometry |

Experimental Protocols

Synthesis of this compound (Compound 7c)

The synthesis of Compound 7c is described by Babanezhad Harikandei K, et al. (2020). The protocol involves a multi-step synthesis starting from noscapine. A generalized workflow is presented below. For specific reaction conditions, reagent quantities, and purification methods, it is imperative to consult the original publication.

Caption: Synthetic workflow for Compound 7c.

In Vitro Anti-Trypanosoma cruzi Activity Assay

The in vitro activity of Compound 7c against Trypanosoma cruzi was determined using a standardized protocol. The following is a generalized methodology based on common practices for anti-trypanosomal drug screening.

-

Parasite Culture: The Tulahuen C4 strain of Trypanosoma cruzi expressing β-galactosidase is cultured in an appropriate medium.

-

Cell Seeding: Host cells (e.g., L6 or NIH/3T3) are seeded in 96-well microplates and incubated to allow for cell attachment.

-

Infection: The host cells are infected with trypomastigotes of the T. cruzi strain.

-

Compound Addition: A serial dilution of Compound 7c is added to the wells. A known anti-trypanosomal drug (e.g., benznidazole) is used as a positive control, and wells without any compound serve as a negative control.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for parasite proliferation.

-

Quantification of Parasite Growth: The substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside) is added to the wells. The color change, which is proportional to the number of viable parasites, is measured using a microplate reader.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite inhibition against the compound concentration.

An In-depth Guide to the Structure-Activity Relationship of 3-Nitrotriazole Derivatives as Anti-Trypanosoma cruzi Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of a promising class of anti-Chagas disease agents: 3-nitrotriazole derivatives. The information presented is synthesized from recent peer-reviewed research, focusing on quantitative biological data, detailed experimental protocols, and the proposed mechanism of action. This document uses 3-nitrotriazole analogs, recently evaluated for their potent activity against Trypanosoma cruzi, as a representative case study for "Anti-Trypanosoma cruzi agent-3 derivatives."

Executive Summary

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, particularly in Latin America.[1] Current treatments are limited and suffer from issues with efficacy and toxicity.[1] Nitroaromatic compounds, such as the 3-nitrotriazole scaffold, represent a key area of research for novel therapeutic agents. These compounds act as prodrugs, requiring bioactivation by a parasite-specific enzyme, the type I nitroreductase (TcNTR), which is absent in mammalian hosts.[1][2] This targeted activation mechanism offers a promising avenue for selective toxicity against the parasite.

This guide summarizes the SAR of a series of synthesized nitrotriazole and related derivatives, highlighting the critical chemical modifications that enhance anti-trypanosomal potency and selectivity. Key findings indicate that the 3-nitrotriazole nucleus is crucial for activity and that reduction of a carbonyl group to a hydroxyl group in the side chain significantly increases potency.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The anti-T. cruzi activity of the synthesized derivatives was evaluated against the intracellular amastigote form of the parasite. Cytotoxicity was assessed using L929 fibroblast cells to determine the selectivity of the compounds. The key findings from this analysis are summarized in the table below.[1]

Table 1: Anti-T. cruzi Activity and Cytotoxicity of Nitroazole Derivatives [1]

| Compound ID | R (Heterocycle) | R' (Side Chain) | IC₅₀ T. cruzi (µM) | CC₅₀ L929 Cells (µM) | Selectivity Index (SI)¹ |

| 5 | 3-nitro-1H-1,2,4-triazol-1-yl | Carbonyl | 1.80 | >200 | >111 |

| 6 | 2-nitro-1H-imidazol-1-yl | Carbonyl | 90.90 | >200 | >2 |

| 7 | 1H-1,2,4-triazol-1-yl | Carbonyl | >200 | NT | NC |

| 8 | 3-nitro-1H-1,2,4-triazol-1-yl | Hydroxyl | 0.39 | >1200 | >3077 |

| 9 | 2-nitro-1H-imidazol-1-yl | Hydroxyl | 3.20 | >200 | >62 |

| 10 | 1H-1,2,4-triazol-1-yl | Hydroxyl | 150.30 | NT | NC |

| BZN | - | - | 1.50 | 600 | 400 |

¹ Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells. NT = Not Tested; NC = Not Calculated. BZN = Benznidazole (Reference Drug).

Key SAR Insights:

-

Importance of the Nitro Group: The presence of a nitro group on the azole ring is critical for activity. Compound 7 and 10 , lacking the nitro group, were significantly less potent or inactive.[1]

-

Superiority of the 3-Nitrotriazole Scaffold: Compounds with the 3-nitrotriazole ring (5 and 8 ) were substantially more potent than their 2-nitroimidazole counterparts (6 and 9 ). For instance, compound 5 was approximately 50 times more active than compound 6 .[1]

-

Impact of Side Chain Reduction: A dramatic increase in potency was observed when the side chain carbonyl group was reduced to a hydroxyl group. Compound 8 (hydroxyl) was more than 4-fold more potent than compound 5 (carbonyl) and 4-fold more potent than the reference drug, Benznidazole.[1][3] This modification also led to an exceptionally high selectivity index of over 3077.[1]

Mechanism of Action: TcNTR-Mediated Bioactivation

The primary mechanism of action for these 3-nitrotriazole derivatives is the reductive activation by the T. cruzi type I nitroreductase (TcNTR).[1][4] This enzyme, which is absent in mammals, utilizes NADH as a cofactor to catalyze a series of two-electron reductions of the nitro group on the prodrug.[1][4] This process generates highly reactive nitroso and hydroxylamine intermediates, and ultimately leads to the formation of toxic metabolites.[5] These metabolites can induce cellular damage by binding to essential macromolecules like DNA and proteins, leading to parasite death.[5]

The enhanced activity of the most potent compounds, like derivative 8 , is correlated with a higher rate of metabolism by TcNTR compared to the reference drug Benznidazole.[1]

Figure 1. Proposed mechanism of action for 3-nitrotriazole derivatives in T. cruzi.

Experimental Protocols

The following protocols are detailed based on the methodologies described in the primary reference literature.[1]

This assay determines the 50% inhibitory concentration (IC₅₀) of the compounds against the clinically relevant intracellular amastigote stage of the parasite.

-

Cell Culture: L929 fibroblasts are seeded in 96-well microplates at a density of 4,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and gentamicin. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Parasite Infection: Trypomastigotes of a transgenic T. cruzi strain (e.g., Tulahuen strain expressing β-galactosidase) are added to the L929 cell monolayer at a parasite-to-cell ratio of 10:1.

-

Compound Addition: After 24 hours of infection, the medium is replaced with fresh medium containing the test compounds at various concentrations (typically in a serial dilution). A positive control (Benznidazole) and a negative control (no drug) are included.

-

Incubation: The plates are incubated for an additional 96 hours at 37°C in a 5% CO₂ atmosphere.

-

Assay Termination and Reading: After incubation, 50 µL of a solution containing chlorophenol red-β-D-galactopyranoside (CPRG) and 0.5% Nonidet P-40 is added to each well. The plates are incubated for another 4 hours at 37°C.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as the percentage of growth inhibition, and the IC₅₀ values are calculated using dose-response curve fitting software.

This assay determines the 50% cytotoxic concentration (CC₅₀) of the compounds against a mammalian cell line to assess their selectivity.

-

Cell Seeding: L929 fibroblasts are seeded in 96-well plates as described in protocol 4.1 and incubated for 24 hours.

-

Compound Addition: The medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: Plates are incubated for 96 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Cell viability is determined using a reagent such as resazurin. 20 µL of resazurin solution is added to each well, and the plates are incubated for 4 hours.

-

Data Analysis: Fluorescence is measured (e.g., 530 nm excitation, 590 nm emission). The results are used to calculate the CC₅₀ values through dose-response curve analysis.

Figure 2. Experimental workflow for the evaluation of anti-T. cruzi agents.

Conclusion and Future Directions

The structure-activity relationship of 3-nitrotriazole derivatives demonstrates a clear and potent path for the development of new anti-T. cruzi agents. The high potency and exceptional selectivity of hydroxyl-containing derivatives, such as compound 8 , underscore the value of this scaffold. The mechanism, reliant on a parasite-specific nitroreductase, provides a strong rationale for the observed selectivity and low cytotoxicity.[1]

Future research should focus on:

-

In Vivo Efficacy: Evaluating the most promising compounds in murine models of both acute and chronic Chagas disease.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to optimize for in vivo application.

-

Mechanism of Resistance: Investigating potential resistance mechanisms to guide the development of next-generation compounds that can circumvent them.

This guide provides a foundational understanding of the SAR for this important class of anti-trypanosomal agents, offering valuable insights for medicinal chemists and parasitologists working to combat Chagas disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti- Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of Anti-Trypanosoma cruzi Agent Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to identify and characterize the binding sites of agents targeting Trypanosoma cruzi, the etiological agent of Chagas disease. As a case study, we will focus on the in silico modeling of a hypothetical inhibitor, "Agent-3," targeting cruzain, the major cysteine protease of the parasite and a well-validated drug target.[1][2][3]

Introduction to Cruzain as a Therapeutic Target

Trypanosoma cruzi relies on the cysteine protease cruzain for various critical processes, including nutrition, host cell invasion, and evasion of the host immune response.[1][2] This makes cruzain an attractive target for the development of new therapeutic agents.[1][2][3] The active site of cruzain is well-characterized, featuring a catalytic triad composed of Cys25, His162, and Asn182.[1][2] The active site cleft is further divided into sub-pockets (S1, S2, S3, etc.) that accommodate the amino acid residues of its natural substrates, providing a detailed map for structure-based drug design.[1][2]

In Silico Modeling Workflow for Binding Site Identification

The process of identifying and characterizing the binding site of a potential inhibitor like Agent-3 involves a multi-step computational workflow. This workflow is designed to predict the binding mode, estimate the binding affinity, and understand the dynamics of the protein-ligand interaction.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key computational experiments used in the in silico analysis of Agent-3's binding to cruzain.

Molecular docking predicts the preferred orientation and conformation of a ligand (Agent-3) when bound to a receptor (cruzain).[4]

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of cruzain from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms, assigning appropriate protonation states for residues at a physiological pH relevant to the enzyme's environment (e.g., pH 5.5 for the lysosome). The catalytic dyad Cys25 and His162 should be modeled as an ion pair.[5]

-

Assign partial charges using a force field such as AMBER or CHARMM.

-

-

Ligand Preparation:

-

Generate a 3D conformation of Agent-3 from its 2D structure.

-

Assign protonation states and partial charges.

-

Minimize the energy of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on cruzain, typically as a grid box encompassing the catalytic triad and surrounding sub-pockets.[1][2]

-

Use a docking algorithm (e.g., AutoDock Vina) to explore the conformational space of the ligand within the defined binding site.[5]

-

Score the resulting poses based on a scoring function that estimates binding affinity. The top-ranked poses are then analyzed.

-

MD simulations are used to assess the stability of the predicted protein-ligand complex and to observe the dynamics of their interaction over time.[6][7]

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the Agent-3-cruzain complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Minimize the energy of the entire system to remove steric clashes.

-

Gradually heat the system to a target temperature (e.g., 300 K) while restraining the protein and ligand.

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to allow the solvent to relax around the complex.

-

Run a production simulation (e.g., for 100 ns) without restraints.[6][8] Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Analysis:

These calculations provide a more accurate estimation of binding affinity than docking scores by considering solvation effects and entropic contributions.

Protocol (MM/PBSA Method):

-

Snapshot Extraction:

-

Extract snapshots of the complex, receptor, and ligand from the stable portion of the MD simulation trajectory.

-

-

Energy Calculation:

-

For each snapshot, calculate the molecular mechanics (MM) energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area - SASA).

-

-

Free Energy Calculation:

-

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

Data Presentation

Quantitative data from these simulations are crucial for comparing different potential inhibitors. The following table presents hypothetical data for Agent-3 and other known inhibitors.

| Compound | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA, kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM) |

| Agent-3 (Hypothetical) | -9.5 | -45.2 | Gln19, Cys25, Gly66, Asp161 | 0.5 |

| Inhibitor A | -8.2 | -38.7 | Gly66, Leu67, Asp161 | 2.2[1] |

| Inhibitor B | -10.1 | -48.9 | Cys25, His162, Gly163 | 0.6[1] |

| Inhibitor C | -7.5 | -33.1 | Gln19, Asp161 | 6.3[2] |

Note: Key interacting residues are frequently identified as Gln19, Gly66, Leu67, Asp161, and His162 in known cruzain inhibitors.[1]

Signaling Pathway Context

Inhibiting cruzain not only disrupts the parasite's internal processes but also interferes with its ability to manipulate host cell signaling pathways required for invasion and immune evasion.[9] Cruzain activity has been linked to the modulation of NF-κB and calcium signaling pathways in host cells.[9][10]

By cleaving host kininogen to release bradykinin, cruzain can trigger calcium signaling pathways that facilitate parasite entry.[9] An effective inhibitor like Agent-3 blocks this initial step, thereby preventing the downstream signaling cascade required for successful invasion. Furthermore, cruzain is known to interfere with the NF-κB signaling pathway, which helps the parasite evade the host's immune response.[9] Inhibition of cruzain can, therefore, restore proper immune signaling and aid in parasite clearance.

References

- 1. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. gosset.ai [gosset.ai]

- 4. mdpi.com [mdpi.com]

- 5. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Molecular dynamics simulations of the free and inhibitor-bound cruzain systems in aqueous solvent: insights on the inhibition mechanism in acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]

- 10. Mixed signals – how Trypanosoma cruzi exploits host-cell communication and signaling to establish infection | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

early toxicity assessment of Anti-Trypanosoma cruzi agent-3

An In-Depth Technical Guide to the Early Toxicity Assessment of a Novel Anti-Trypanosoma cruzi Agent: A Case Study on Agent-3

This technical guide provides a comprehensive overview of the preclinical safety evaluation of "Agent-3," a promising new chemical entity for the treatment of Chagas disease. The document outlines the methodologies and results from a battery of in vitro assays designed to identify potential toxicological liabilities at an early stage of drug development. The following sections detail the experimental protocols, present key data in a structured format, and illustrate complex biological pathways and workflows to support a robust safety assessment.

In Vitro Cytotoxicity Assessment

The initial phase of the safety evaluation focused on determining the general cytotoxicity of Agent-3 against a representative mammalian cell line. This assessment is crucial for establishing a therapeutic window and ensuring that the compound's anti-trypanosomal activity is not due to a general cytotoxic effect.

Experimental Protocol: MTT Assay

A quantitative colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was employed to assess the metabolic activity of Vero cells (a kidney epithelial cell line from an African green monkey) upon exposure to Agent-3.

-

Cell Culture: Vero cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours. Subsequently, the cells were treated with serial dilutions of Agent-3 (ranging from 0.1 to 100 µM) for 48 hours. Benznidazole was used as a reference drug.

-

MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing 0.5 mg/mL MTT, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT solution was removed, and the formazan crystals were solubilized with 100 µL of dimethyl sulfoxide (DMSO).

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The results were expressed as the percentage of viable cells relative to the untreated control. The 50% cytotoxic concentration (CC50) was determined by non-linear regression analysis.

Data Presentation: Cytotoxicity of Agent-3

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI)* |

| Agent-3 | Vero | 75.4 ± 6.2 | > 10 |

| Benznidazole | Vero | 48.9 ± 5.1 | > 10 |

*Selectivity Index (SI) is calculated as the ratio of the CC50 in a mammalian cell line to the EC50 (50% effective concentration) against T. cruzi. An SI > 10 is generally considered a good indicator of selective anti-parasitic activity.

Visualization: In Vitro Cytotoxicity Workflow

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

In Vitro Cardiotoxicity Assessment

Given that Chagas disease can lead to severe cardiac complications, early assessment of a drug candidate's potential for cardiotoxicity is paramount. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a key target for drug-induced cardiotoxicity, as its inhibition can lead to QT interval prolongation and potentially fatal arrhythmias.

Experimental Protocol: hERG Patch-Clamp Assay

A manual patch-clamp electrophysiology study was conducted on human embryonic kidney (HEK293) cells stably expressing the hERG channel to determine the inhibitory effect of Agent-3.

-

Cell Culture: HEK293 cells expressing the hERG channel were maintained in a specific culture medium at 37°C and 5% CO2.

-

Electrophysiology: Whole-cell patch-clamp recordings were performed at room temperature. The extracellular solution contained (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4. The intracellular solution contained (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2.

-

Voltage Protocol: A specific voltage protocol was applied to elicit hERG tail currents. Cells were held at -80 mV, depolarized to +20 mV for 2 seconds, and then repolarized to -50 mV for 3 seconds to record the tail current.

-

Compound Application: Agent-3 was applied at increasing concentrations (0.01 to 30 µM). The effect of each concentration was measured after a 5-minute incubation period.

-

Data Analysis: The inhibition of the hERG tail current was calculated for each concentration, and the 50% inhibitory concentration (IC50) was determined by fitting the data to a Hill equation.

Data Presentation: hERG Channel Inhibition

| Compound | IC50 (µM) |

| Agent-3 | > 30 |

| Amiodarone (Positive Control) | 0.08 |

An IC50 value > 30 µM suggests a low risk of hERG channel-mediated cardiotoxicity at therapeutically relevant concentrations.

Visualization: Role of hERG in Cardiac Action Potential

Caption: Simplified role of the hERG channel in cardiac repolarization.

In Vitro Genotoxicity Assessment

The Ames test, a bacterial reverse mutation assay, was conducted to evaluate the mutagenic potential of Agent-3. This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagenic agent will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test

-

Bacterial Strains: The assay was performed using S. typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction).

-

Assay Procedure: Agent-3 was dissolved in DMSO and tested at five different concentrations (from 1 to 500 µ g/plate ). The test compound, bacterial culture, and either S9 mix or a buffer were combined and pre-incubated. This mixture was then added to a molten top agar and poured onto minimal glucose agar plates.

-

Incubation: The plates were incubated at 37°C for 48 hours.

-

Data Collection: The number of revertant colonies (his+) on each plate was counted.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) level.

Data Presentation: Ames Test Results

| Strain | Metabolic Activation (S9) | Agent-3 Result |

| TA98 | - | Negative |

| TA98 | + | Negative |

| TA100 | - | Negative |

| TA100 | + | Negative |

The results indicate that Agent-3 is non-mutagenic under the conditions of the Ames test.

Visualization: Genotoxicity Assessment Logic

Caption: Decision-making workflow for the Ames mutagenicity test.

Summary and Next Steps

The early in vitro toxicity assessment of Agent-3 has yielded a favorable preliminary safety profile. The compound exhibits a high selectivity index, suggesting a specific anti-trypanosomal effect with low general cytotoxicity. Furthermore, Agent-3 does not show any significant inhibition of the hERG channel at concentrations well above its effective dose, indicating a low risk for drug-induced cardiac arrhythmias. The absence of mutagenic activity in the Ames test further supports its continued development.

Based on these results, the following next steps are recommended:

-

In vitro metabolism studies: To identify major metabolites and assess their potential toxicity.

-

In vivo acute toxicity studies: To determine the maximum tolerated dose and identify potential target organs for toxicity in a rodent model.

-

Further safety pharmacology studies: To investigate potential effects on other organ systems, such as the central nervous and respiratory systems.

This structured approach to early toxicity assessment allows for the timely identification of potential safety liabilities, enabling a more informed and resource-efficient progression of Agent-3 towards clinical development as a novel treatment for Chagas disease.

Methodological & Application

Application Note: In Vitro Efficacy and Cytotoxicity Profiling of Anti-Trypanosoma cruzi Agent-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1][2] The current therapeutic options, benznidazole and nifurtimox, suffer from significant limitations, including toxic side effects and variable efficacy, particularly in the chronic phase of the disease.[1] Consequently, there is an urgent need for the discovery and development of new, safer, and more effective therapeutic agents.[1][3] This application note details a robust and reproducible in vitro protocol for assessing the efficacy of novel compounds, such as the hypothetical "Anti-Trypanosoma cruzi agent-3," against the clinically relevant intracellular amastigote stage of the parasite. Additionally, a protocol for evaluating the cytotoxicity of the compound against a mammalian host cell line is described to determine its selectivity.

The primary assay is a high-content imaging (HCI) based method that allows for the simultaneous quantification of parasite inhibition and host cell toxicity.[3][4][5] This approach offers several advantages over traditional methods, such as manual counting or enzymatic assays, including increased throughput, objectivity, and the ability to generate multiparametric data on a cell-by-cell basis.[4]

Assay Principle

The anti-amastigote assay is based on infecting a monolayer of host cells (e.g., Vero cells or human-induced pluripotent stem cell-derived cardiomyocytes) with T. cruzi trypomastigotes.[1][3] After allowing the parasites to invade and differentiate into amastigotes, the infected cells are treated with serial dilutions of the test compound (Agent-3). Following an incubation period, the cells are fixed and stained with fluorescent dyes that specifically label the nuclei and/or cytoplasm of both the host cells and the intracellular parasites. Automated fluorescence microscopy and image analysis are then used to quantify the number of parasites per host cell and the total number of host cells, allowing for the determination of the compound's 50% inhibitory concentration (IC50) against the parasite and its 50% cytotoxic concentration (CC50) against the host cells.[3][4]

Data Presentation

The quantitative data for this compound are summarized in the table below. The IC50 value represents the concentration of the agent required to inhibit parasite replication by 50%. The CC50 value indicates the concentration that causes a 50% reduction in the viability of the host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound, with a higher SI value indicating greater selectivity for the parasite over the host cell.

| Compound | Target Organism/Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Agent-3 | T. cruzi (intracellular amastigotes) | High-Content Imaging | 2.5 | >50 | >20 |

| Benznidazole (Control) | T. cruzi (intracellular amastigotes) | High-Content Imaging | 1.93 | 2381 | 1233.68 |

| Agent-3 | Vero Cells (host cell) | Resazurin Viability Assay | N/A | >50 | N/A |

| Benznidazole (Control) | Vero Cells (host cell) | Resazurin Viability Assay | N/A | 2381 | N/A |

Experimental Protocols

Anti-Amastigote High-Content Imaging Assay

This protocol is adapted from established high-content screening methods for T. cruzi.[3][4][6]

Materials:

-

Host cells (e.g., Vero, L929, or U2OS cells)

-

Trypanosoma cruzi trypomastigotes (e.g., Tulahuen or Y strain)

-

Culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay medium: DMEM with 2% FBS.

-

This compound

-

Benznidazole (positive control)

-

384-well clear-bottom imaging plates

-

Fixation solution: 4% Paraformaldehyde (PFA) in PBS

-

Staining solution: Hoechst 33342 (for DNA) and CellMask™ Deep Red (for cytoplasm) in PBS.

-

Phosphate Buffered Saline (PBS)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed host cells into a 384-well imaging plate at a density that will result in a sub-confluent monolayer (e.g., 2,000 cells/well) and incubate overnight at 37°C, 5% CO2.

-

Parasite Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 5:1 (parasites:cell).[7]

-

Incubation: Incubate the plates for 24 hours to allow for parasite invasion and transformation into amastigotes.

-

Compound Addition: Remove the infection medium and add fresh assay medium containing serial dilutions of Agent-3. Include wells with benznidazole as a positive control and medium with DMSO as a negative control.

-

Incubation: Incubate the plates for an additional 48-72 hours at 37°C, 5% CO2.

-

Fixation and Staining:

-

Carefully wash the wells with PBS.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.[8]

-

Wash twice with PBS.

-

Permeabilize and stain the cells with a solution containing Hoechst 33342 and CellMask™ for 30 minutes.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to identify and count host cell nuclei and intracellular parasite nuclei (kinetoplasts).

-

Calculate the percentage of infected cells and the number of amastigotes per cell for each compound concentration.

-

Determine the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Host Cell Cytotoxicity Assay (Resazurin-Based)

This protocol utilizes the resazurin reduction assay to measure the metabolic activity and viability of host cells.[9][10][11]

Materials:

-

Host cells (same as used in the anti-amastigote assay)

-

Culture medium

-

This compound

-

96-well clear-bottom plates

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

Plate reader capable of fluorescence measurement

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Compound Addition: Add serial dilutions of Agent-3 to the wells. Include wells with a known cytotoxic agent as a positive control and medium with DMSO as a negative control.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[12]

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 4-6 hours.[13]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the in vitro screening of this compound.

References

- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel High-Content Screening-Based Method for Anti-Trypanosoma cruzi Drug Discovery Using Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-content imaging for automated determination of host-cell infection rate by the intracellular parasite Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Image-Based Assay for Trypanosoma cruzi Intracellular Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From Trypomastigotes to Trypomastigotes: Analyzing the One-Way Intracellular Journey of Trypanosoma cruzi by Ultrastructure Expansion Microscopy [mdpi.com]

- 8. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of resazurin microtiter assay for drug sensibility testing of Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of Anti-Trypanosoma cruzi Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compounds against Trypanosoma cruzi, the etiological agent of Chagas disease. The methodologies outlined here are designed to facilitate the discovery of novel therapeutic agents by providing robust, scalable, and reproducible screening workflows.

Introduction

Chagas disease remains a significant public health concern, primarily in Latin America, with limited and often poorly tolerated treatment options.[1][2][3] The development of new, effective, and safe drugs is a global health priority. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries to identify potential lead candidates.[2][3][4] This document details established and cutting-edge HTS methodologies, including reporter gene-based assays and high-content imaging, providing researchers with the necessary information to implement these techniques in their laboratories.

Key Methodologies in Anti-T. cruzi HTS

The primary strategies for anti-T. cruzi HTS involve either monitoring the growth of the parasite directly or assessing its viability through reporter systems. These assays are typically conducted on the intracellular amastigote stage of the parasite, as this is the replicative form in the mammalian host and therefore the most relevant target for therapeutic intervention.[1][5][6]

Reporter Gene-Based Assays

Genetically engineered parasites expressing reporter genes such as β-galactosidase, luciferase, or fluorescent proteins have revolutionized anti-T. cruzi drug discovery.[2][3][4][7] These systems offer a quantitative readout that is amenable to automation and miniaturization.

-

β-Galactosidase (LacZ) Assay: This colorimetric or chemiluminescent assay utilizes T. cruzi parasites expressing the E. coli β-galactosidase gene.[4][8] The enzymatic activity, which is proportional to the number of viable parasites, is measured by the conversion of a substrate. This assay has been successfully adapted for HTS campaigns in 96- and 384-well formats.[2][4]

-

Luciferase Assay: Parasites expressing firefly luciferase provide a highly sensitive bioluminescent readout.[1][9][10][11] The light emission is dependent on ATP, making it a good indicator of parasite viability. This method is particularly advantageous for its high signal-to-noise ratio and has been used in large-scale screening campaigns.[2]

-

Fluorescent Protein-Based Assays: T. cruzi expressing fluorescent proteins like Green Fluorescent Protein (GFP) or tdTomato allows for the direct visualization and quantification of parasite load without the need for exogenous substrates.[1][12] This is particularly useful for kinetic and high-content imaging assays.

High-Content Screening (HCS)

High-content screening, or automated imaging, provides a powerful multiparametric approach to drug discovery.[5][6][13][14] This technology uses automated microscopy and sophisticated image analysis algorithms to simultaneously quantify parasite infection rates, host cell toxicity, and other cellular parameters.[5][6][13][14]

-

Multiparametric Analysis: HCS assays can simultaneously measure the number of host cells, the percentage of infected cells, and the number of parasites per cell.[5][6][13] This allows for the immediate calculation of a compound's selectivity index (SI), a critical parameter in early drug discovery.[4]

-

Flexibility: A key advantage of HCS is its applicability to a wide range of T. cruzi strains and host cell types without the need for genetic modification of the parasite.[5][6]

Experimental Protocols

The following are detailed protocols for commonly used HTS assays for anti-T. cruzi compounds.

Protocol 1: β-Galactosidase-Based HTS Assay for Intracellular Amastigotes

This protocol is adapted from methodologies used in several successful HTS campaigns.[4][8][15]

Materials:

-

T. cruzi strain expressing β-galactosidase (e.g., Tulahuen C4 clone).[12][15]

-

Host cells (e.g., NIH/3T3 fibroblasts or Vero cells).[1][16]

-

Culture medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Compound library dissolved in DMSO.

-

Assay plates: 384-well, black, clear-bottom plates.

-

Substrate: Chlorophenol red-β-D-galactopyranoside (CPRG) or a chemiluminescent substrate.

-

Lysis buffer: 0.1% Triton X-100 in PBS.

-

Plate reader capable of measuring absorbance or luminescence.

Procedure:

-

Host Cell Seeding: Seed host cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 2,000-4,000 cells/well). Incubate at 37°C, 5% CO₂.

-

Parasite Infection: Infect the host cell monolayer with β-galactosidase-expressing T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5-10.

-

Compound Addition: After 2-4 hours of infection, wash the plates to remove extracellular parasites. Add fresh culture medium containing the test compounds at the desired final concentration (typically 1-10 µM). Include benznidazole as a positive control and DMSO as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂ to allow for parasite replication.

-

Assay Development:

-

Wash the plates with PBS.

-

Add the lysis buffer and incubate for 15 minutes at room temperature.

-

Add the CPRG substrate solution.

-

Incubate at 37°C for 2-4 hours or until color development is sufficient.

-

-

Data Acquisition: Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of parasite growth for each compound relative to the controls.

Protocol 2: High-Content Imaging-Based HTS Assay

This protocol is based on established automated microscopy methods for quantifying T. cruzi infection.[5][6][13][17]

Materials:

-

Wild-type or fluorescent protein-expressing T. cruzi strain.

-

Host cells (e.g., human skeletal muscle cells or C2C12 myoblasts).[5][17]

-

Culture medium.

-

Compound library.

-

Assay plates: 96- or 384-well, black, clear-bottom imaging plates.

-

Fixative: 4% paraformaldehyde (PFA) in PBS.

-

Nuclear stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

-

High-content imaging system and analysis software.

Procedure:

-

Cell Seeding and Infection: Follow steps 1 and 2 from Protocol 1.

-

Compound Addition: Follow step 3 from Protocol 1.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.[17]

-

Fixation and Staining:

-

Wash the plates with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes.

-

Wash with PBS.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes (optional, depending on subsequent staining).

-

Stain with DAPI or Hoechst to label both host cell and parasite nuclei/kinetoplasts.

-

-

Image Acquisition: Acquire images using an automated high-content imaging system. Capture images from multiple fields per well to ensure robust statistics.

-

Image Analysis: Use image analysis software to:

-

Segment and count host cell nuclei.

-

Segment and count parasite kinetoplasts/nuclei.

-

Associate parasites with host cells.

-

-

Data Analysis: Calculate the following parameters:

-

Percentage of infected cells.

-

Average number of amastigotes per infected cell.

-

Total number of host cells (as a measure of cytotoxicity).

-

Calculate the IC₅₀ for anti-T. cruzi activity and the CC₅₀ for host cell toxicity to determine the selectivity index.

-

Data Presentation

Quantitative data from HTS campaigns should be presented in a clear and structured format to allow for easy comparison of compound activities.

Table 1: Summary of a Hypothetical HTS Campaign for Anti-Trypanosoma cruzi Compounds

| Compound ID | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Hit Confirmation |

| Compound A | β-Galactosidase | 2.5 | >50 | >20 | Confirmed |

| Compound B | High-Content Imaging | 1.8 | 35 | 19.4 | Confirmed |

| Compound C | Luciferase | 8.1 | >50 | >6.2 | Not Confirmed |

| Benznidazole | β-Galactosidase | 3.2 | >100 | >31.3 | Reference |

Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

HTS Workflow for Anti-T. cruzi Drug Discovery

Caption: A generalized workflow for high-throughput screening and hit-to-lead progression in anti-T. cruzi drug discovery.

High-Content Screening Workflow

Caption: Step-by-step workflow for a high-content screening assay to identify anti-T. cruzi compounds.

Conclusion

The methodologies described provide a robust framework for the high-throughput screening of compounds against Trypanosoma cruzi. The choice between reporter gene assays and high-content screening will depend on the specific resources and goals of the research program. Reporter-based assays are often faster and less expensive for primary screening, while HCS provides more detailed, multiparametric data that is invaluable for hit validation and lead optimization. By implementing these detailed protocols, researchers can significantly accelerate the discovery of new and effective treatments for Chagas disease.

References

- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Image-Based High-Throughput Drug Screening Targeting the Intracellular Stage of Trypanosoma cruzi, the Agent of Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Image-based high-throughput drug screening targeting the intracellular stage of Trypanosoma cruzi, the agent of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Reporter genes and transgenic Trypanosoma cruzi (Kinetoplastida, Trypanosomatidae): applications for screening new drugs against Chagas disease [frontiersin.org]

- 8. RePORT ⟩ RePORTER [reporter.nih.gov]

- 9. Methodological advances in drug discovery for Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Development of bioluminescent reporter Trypanosoma cruzi and bioassay for compound screening [frontiersin.org]

- 12. Reporter genes and transgenic Trypanosoma cruzi (Kinetoplastida, Trypanosomatidae): applications for screening new drugs against Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-content imaging for automated determination of host-cell infection rate by the intracellular parasite Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel High-Content Screening-Based Method for Anti-Trypanosoma cruzi Drug Discovery Using Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Activity In Vivo of Anti-Trypanosoma cruzi Compounds Selected from a High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-Throughput Screening of the ReFRAME Library Identifies Potential Drug Repurposing Candidates for Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for T. cruzi Amastigote Susceptibility Assay Featuring Anti-Trypanosoma cruzi Agent-3

These application notes provide a detailed protocol for determining the in vitro susceptibility of Trypanosoma cruzi amastigotes to novel compounds, with a specific focus on "Anti-Trypanosoma cruzi agent-3." The described methodology is based on high-content imaging, a robust and widely used technique for quantifying intracellular parasite proliferation.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America. The intracellular amastigote stage of the parasite is the primary target for drug development efforts aimed at treating the chronic phase of the disease.[1][2][3] This document outlines a detailed protocol for a high-content screening (HCS) assay to evaluate the efficacy of compounds against intracellular T. cruzi amastigotes.[4][5][6] The protocol is suitable for researchers in academia and industry involved in the discovery and development of new anti-Chagasic agents.

This compound (also known as Compound 7c) has been identified as an antiprotozoal agent with activity against T. cruzi.[7] This protocol can be used to further characterize its activity and determine its potency and selectivity.

Data Presentation

The following table summarizes the reported in vitro activity of this compound against various protozoan parasites and a mammalian cell line, providing a preliminary assessment of its potency and selectivity.[7]

| Target Organism/Cell Line | IC50 (µM) |

| Trypanosoma brucei rhodesiense | 2.7 ± 0.3 |

| Trypanosoma cruzi | 1.9 ± 0.4 |

| Leishmania donovani | 0.9 ± 0.0 |

| Plasmodium falciparum | 2.5 ± 0.3 |

| L6 cells (rat skeletal myoblasts) | 7.1 ± 2.8 |

Experimental Protocols

This section provides a detailed methodology for performing a T. cruzi amastigote susceptibility assay using high-content imaging.

Materials and Reagents

-

Host Cells: Vero (African green monkey kidney epithelial cells), 3T3 fibroblasts, or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[1][4][6]

-

T. cruzi Strain: A reporter strain expressing a fluorescent protein (e.g., GFP or tdTomato) is recommended for ease of detection.[1][8] The Y strain is commonly used for drug screening.[1][9]

-

Culture Media:

-

Parasite Culture Media: Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS for epimastigote culture.[1]

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Reference Drug: Benznidazole, for use as a positive control.

-

Staining Reagents:

-

Hoechst 33342 or DAPI for staining cell nuclei.

-

HCS CellMask™ Green or other cytoplasmic stain.[4]

-

-

Fixative: 4% paraformaldehyde (PFA) in PBS.

-

Plates: 96-well or 384-well black, clear-bottom imaging plates.

-

Equipment:

Experimental Workflow

The overall workflow for the amastigote susceptibility assay is depicted below.

Caption: High-content screening workflow for T. cruzi amastigote susceptibility.

Detailed Protocol

-

Host Cell Seeding:

-

Culture host cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed the cells into 96-well or 384-well imaging plates at an appropriate density (e.g., 1 x 10^3 to 4 x 10^3 cells/well) and incubate for 24 hours to allow for cell adherence.[10]

-

-

T. cruzi Trypomastigote Preparation:

-

Maintain T. cruzi epimastigotes in LIT medium.

-

Obtain cell-derived trypomastigotes from the supernatant of previously infected host cell cultures.[1]

-

Count the trypomastigotes using a hemocytometer.

-

-

Infection of Host Cells:

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the reference drug (benznidazole) in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

-

After the infection period, gently wash the wells with PBS to remove extracellular parasites.[10]

-

Add the compound dilutions to the wells. Include vehicle-only (e.g., DMSO) and untreated infected cells as negative controls.

-

Incubate the plates for 48 to 72 hours.[4]

-

-

Cell Fixation and Staining:

-

After incubation, carefully aspirate the medium.

-

Fix the cells by adding 4% PFA for 15-20 minutes at room temperature.

-

Wash the wells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if required for antibody-based staining, not typically necessary for DNA and cytoplasmic stains).

-

Add a staining solution containing Hoechst 33342 (to stain host and parasite nuclei) and a cytoplasmic stain (to delineate the host cell cytoplasm).[4]

-

Incubate for 20-30 minutes at room temperature in the dark.

-

Wash the wells with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system. Capture images in at least two channels (e.g., blue for nuclei and green for cytoplasm).

-

Use automated image analysis software to:

-

Identify host cell nuclei and cytoplasm.

-

Identify and count intracellular amastigotes (as distinct nuclear spots within the host cell cytoplasm).[4]

-

Count the number of host cells.

-

-

The primary readouts are the number of amastigotes per host cell and the percentage of infected cells. Host cell number is used to assess cytotoxicity.

-

Data Analysis

-

Calculate the percentage of parasite inhibition for each compound concentration relative to the vehicle control.

-

Determine the 50% inhibitory concentration (IC50) for the anti-amastigote activity by fitting the dose-response data to a four-parameter logistic equation.

-

Calculate the 50% cytotoxic concentration (CC50) against the host cells.

-

The selectivity index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity of the compound for the parasite.

Visualization of T. cruzi Intracellular Life Cycle

The following diagram illustrates the intracellular stages of the T. cruzi life cycle that are targeted in this assay.

Caption: Intracellular life cycle of Trypanosoma cruzi within a host cell.

Conclusion

The described high-content imaging assay provides a robust and scalable platform for the in vitro evaluation of compounds against the clinically relevant amastigote stage of T. cruzi. This detailed protocol, in conjunction with the provided data for this compound, serves as a comprehensive resource for researchers working on the development of novel therapies for Chagas disease. The use of automated imaging and analysis allows for objective and quantitative assessment of both anti-parasitic activity and host cell toxicity, which are critical parameters in the early stages of drug discovery.

References

- 1. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. An Overview of Trypanosoma cruzi Biology Through the Lens of Proteomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and application of a sensitive, phenotypic, high-throughput image-based assay to identify compound activity against Trypanosoma cruzi amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel High-Content Screening-Based Method for Anti-Trypanosoma cruzi Drug Discovery Using Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. media.tghn.org [media.tghn.org]

- 10. discoverybiology.org [discoverybiology.org]

- 11. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Trypanosoma cruzi Infection Studies in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the in vitro cultivation of Trypanosoma cruzi, the causative agent of Chagas disease, and for performing infection studies in various mammalian cell lines. The protocols outlined below are essential for investigating host-parasite interactions, screening potential therapeutic compounds, and elucidating the cellular mechanisms of infection.

Overview of Trypanosoma cruzi In Vitro Life Cycle

Trypanosoma cruzi has a complex life cycle, alternating between an insect vector and a mammalian host. In vitro cell culture systems primarily focus on the mammalian stages of the parasite:

-

Trypomastigotes: The infective, non-proliferative forms found in the bloodstream of infected mammals. In cell culture, tissue culture-derived trypomastigotes (TCTs) are released from infected host cells and can infect new cells.

-

Amastigotes: The replicative, intracellular forms that multiply within the cytoplasm of infected host cells. This is the primary stage targeted by many anti-Chagasic drugs.

-

Epimastigotes: A replicative form found in the midgut of the insect vector. While not part of the mammalian infection cycle, they can be cultured axenically and are sometimes used to generate infective metacyclic trypomastigotes in vitro.[1]

Recommended Cell Lines for T. cruzi Infection Studies

A variety of cell lines can be used for T. cruzi infection studies, with the choice often depending on the specific research question. While the parasite can infect almost any nucleated mammalian cell, some are more commonly used due to their high susceptibility and ease of maintenance.

| Cell Line | Type | Common T. cruzi Strains Used | Key Characteristics & Applications |

| Vero | Monkey Kidney Epithelial | Tulahuen, Y, CL Brener | High susceptibility, good for parasite production and drug screening.[2] |

| LLC-MK2 | Rhesus Monkey Kidney Epithelial | Y | Used for obtaining intracellular amastigotes. |

| HeLa | Human Cervical Cancer | Tulahuen | High susceptibility, useful for studying basic mechanisms of invasion. |

| H9c2 | Rat Myoblasts | Y | Relevant for studying cardiac aspects of Chagas disease. |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Human Endothelial | - | Model for studying vascular pathology in Chagas disease. |

| Macrophages (e.g., J774, THP-1) | Murine or Human Monocytic | Y, VFRA | Important for studying the immune response to infection.[3] |

| Human iPSC-derived Cardiomyocytes | Human Cardiomyocytes | Y | A more physiologically relevant model for cardiac infection and cardiotoxicity studies.[4] |

Experimental Protocols

Protocol 1: General Maintenance of Mammalian Host Cells

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells every 2-4 days, or when they reach 80-90% confluency, to maintain them in the exponential growth phase.

Protocol 2: Infection of Host Cells with T. cruzi Trypomastigotes

-

Cell Seeding: Seed host cells in a suitable culture vessel (e.g., T25 flask, 24-well plate with coverslips) to reach approximately 70-80% confluency on the day of infection.

-

Parasite Preparation: Obtain tissue culture-derived trypomastigotes from the supernatant of a previously infected cell culture. Centrifuge the supernatant at 500 x g for 10 minutes to pellet the parasites.

-

Infection: Resuspend the parasite pellet in fresh culture medium without FBS. Add the parasites to the host cell monolayer at a Multiplicity of Infection (MOI) of 5 to 10 (parasites per host cell).[5]

-

Incubation: Incubate the cells with the parasites for 4 to 18 hours at 37°C with 5% CO₂ to allow for invasion.[5]

-

Removal of Extracellular Parasites: After the incubation period, aspirate the medium containing non-internalized parasites and wash the cell monolayer three times with sterile Phosphate Buffered Saline (PBS).

-

Maintenance of Infected Culture: Add fresh complete culture medium (with 2-10% FBS) and return the culture to the incubator. Change the medium every 2-3 days. Trypomastigotes will begin to be released into the supernatant approximately 3-5 days post-infection.

Protocol 3: Isolation of Tissue Culture-Derived Trypomastigotes (TCTs)

-

Harvesting: Collect the supernatant from a heavily infected cell culture (typically 5-7 days post-infection).

-

Centrifugation: Centrifuge the supernatant at 500 x g for 10 minutes to pellet the host cell debris.

-

Purification: Carefully transfer the supernatant containing the trypomastigotes to a new tube and centrifuge at 2000 x g for 15 minutes to pellet the parasites.

-

Washing: Resuspend the parasite pellet in sterile PBS and repeat the centrifugation step. This can be repeated 2-3 times to obtain a clean parasite suspension.

-

Quantification: Resuspend the final pellet in a known volume of medium and count the parasites using a hemocytometer.

Protocol 4: In Vitro Drug Susceptibility Assay for Intracellular Amastigotes

-

Cell Seeding and Infection: Seed host cells (e.g., Vero cells) in a 96-well plate and infect with trypomastigotes as described in Protocol 2.

-

Compound Addition: 24 hours post-infection, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., benznidazole) and a negative control (vehicle).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

-

Quantification of Infection:

-

Microscopy-based: Fix the cells with methanol and stain with Giemsa. Manually or automatically count the number of infected cells and the number of amastigotes per cell.

-

Reporter-based: If using a reporter parasite strain (e.g., expressing β-galactosidase or luciferase), add the appropriate substrate and measure the signal using a plate reader.[4]

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) of the compounds by plotting the percentage of infection inhibition against the compound concentration.

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in T. cruzi cell culture infection studies.

Table 1: Typical Multiplicity of Infection (MOI) and Infection Rates

| Host Cell Line | T. cruzi Strain | MOI (Parasite:Cell) | Incubation Time (h) | Typical Infection Rate (%) | Reference |

| Vero | Tulahuen | 10:1 | 18 | ~30-50 | [5] |

| U2OS | Y | 4:1 | 48 | Varies | [4] |

| L6 | Tulahuen | 4:1 | 48 | Varies | [4] |

| hiPSC-CMs | Y | 5:1 | 24 | ~54 | [4] |

| Macrophages | - | 1:1 | 6 | Varies | [6] |

Table 2: In Vitro Efficacy of Benznidazole Against Intracellular Amastigotes

| Host Cell Line | T. cruzi Strain | Assay Duration (h) | IC₅₀ (µM) | Reference |

| Vero | Multiple Strains | 72-120 | 0.5 - 2.5 | [7] |

| U2OS | Y | 72 | ~2.0 | [4] |

| L6 | Tulahuen | 72 | ~1.5 | [4] |

| hiPSC-CMs | Y | 48 | ~3.0 | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathways in T. cruzi Host Cell Invasion

Trypanosoma cruzi manipulates several host cell signaling pathways to facilitate its invasion and intracellular survival. Key pathways include:

-

PI3K/Akt Pathway: Activation of this pathway promotes host cell survival by inhibiting apoptosis, creating a favorable environment for parasite replication.[8][9][10]

-

ERK1/2 (MAPK) Pathway: This pathway is involved in cell proliferation and its activation by T. cruzi can contribute to the pathogenesis of Chagas disease.[11][12]

-

NF-κB Pathway: The role of NF-κB is complex; it can promote an anti-parasitic response in some cells, while in others, the parasite may exploit it to enhance invasion.[13][14][15]

Caption: T. cruzi host cell invasion signaling pathways.

Experimental Workflow for In Vitro Drug Screening

The following diagram illustrates a typical workflow for screening compounds against the intracellular amastigote stage of T. cruzi.

Caption: In vitro drug screening workflow.

Logical Relationship of T. cruzi Intracellular Cycle

This diagram shows the progression of the T. cruzi intracellular life cycle within a host cell.

Caption: T. cruzi intracellular life cycle.

References

- 1. media.tghn.org [media.tghn.org]

- 2. Validation of Trypanosoma cruzi inactivation techniques for laboratory use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]

- 4. Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. conncoll.edu [conncoll.edu]

- 6. Quantification of Trypanosoma cruzi in Tissue and Trypanosoma cruzi Killing Assay [bio-protocol.org]

- 7. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trypanosoma cruzi Targets Akt in Host Cells as an Intracellular Antiapoptotic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT signaling in parasites and parasite diseases: Role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Canonical PI3Kγ signaling in myeloid cells restricts Trypanosoma cruzi infection and dampens chagasic myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trypanosoma cruzi Infection Activates Extracellular Signal-Regulated Kinase in Cultured Endothelial and Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mixed signals – how Trypanosoma cruzi exploits host-cell communication and signaling to establish infection | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Infection of Endothelial Cells with Trypanosoma cruzi Activates NF-κB and Induces Vascular Adhesion Molecule Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Application Note: High-Throughput Drug Screening Against Trypanosoma cruzi Using Fluorescent Protein-Expressing Parasites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant global health issue, particularly in Latin America.[1] The current treatments, benznidazole and nifurtimox, were developed over 50 years ago and suffer from variable efficacy, especially in the chronic stage of the disease, and can cause severe side effects.[2][3] This underscores the urgent need for new, more effective, and safer therapeutic agents. Traditional methods for screening anti-T. cruzi compounds, such as manual microscopic counting of parasites, are often low-cost but are also time-consuming, labor-intensive, and dependent on the expertise of the microscopist, making them unsuitable for high-throughput screening (HTS).[2][4]

To overcome these limitations, assays utilizing transgenic T. cruzi that stably express reporter proteins have been developed.[5] Among these, parasites expressing fluorescent proteins (e.g., Green Fluorescent Protein - GFP, tdTomato) offer a robust, sensitive, and efficient method for drug screening.[6][7] The core principle of this technique is that the fluorescence intensity emitted by the parasite population directly correlates with the number of viable parasites.[2][4] This allows for a semi-automated screening process using fluorescence plate readers, significantly increasing throughput and reproducibility.[6] This application note provides detailed protocols for utilizing fluorescent protein-expressing T. cruzi for in vitro drug screening against both the epimastigote and the clinically more relevant intracellular amastigote stages.

Advantages of Fluorometric Screening

-

High-Throughput Capability: The assay is adaptable to 96- and 384-well plate formats, enabling the screening of large compound libraries.[6]

-

Increased Speed and Efficiency: It provides a faster alternative to the laborious process of microscopic counting.[2]

-

Cost-Effective: Compared to methods using β-galactosidase, which require expensive substrates, fluorescence detection is more economical.[2][4]

-

Reduced Subjectivity: Instrumental reading of fluorescence intensity eliminates the operator-dependent variability associated with manual counting.[2]

-

Real-Time Monitoring: Allows for the kinetic monitoring of parasite growth and inhibition over time without the need for cell lysis.[8]

Experimental Workflows and Data

The overall process involves generating a stable fluorescent parasite line, followed by screening compounds against the insect (epimastigote) and mammalian (amastigote) forms of the parasite.

Caption: Overall workflow for T. cruzi drug screening.

The data generated from these assays show a high correlation with traditional methods, particularly for the clinically relevant amastigote stage.

Table 1: Comparison of Benznidazole IC50 Values by Fluorometry and Microscopy

| Parasite Stage | Assay Method | Benznidazole IC50 (µM) | Data Correlation (p-value) | Reference |

| Epimastigotes | Fluorometry | 75 | p < 0.05 (underestimation) | [2] |

| Epimastigotes | Microscopy | 14 | N/A | [2] |

| Intracellular Amastigotes | Fluorometry | ~1.5 | p = 0.064 (no difference) | [2] |

| Intracellular Amastigotes | Microscopy | ~1.5 | N/A | [2] |

Note: The fluorescence data for epimastigotes indicated an underestimation of benznidazole's activity compared to microscopic counting. However, for the more critical intracellular amastigotes, both methods yielded nearly identical IC50 values, validating the fluorometric approach for this parasite stage.[2]

Protocols

Protocol 1: Generation of Fluorescent T. cruzi

This protocol provides a general outline for creating stably transfected T. cruzi. Specific parameters will vary based on the parasite strain and plasmid used. This example is based on the transfection of the Y strain with pROCKGFPNeo.[2]

Materials:

-

T. cruzi epimastigotes (e.g., Y strain)

-

Liver Infusion Tryptose (LIT) medium with 10% Fetal Bovine Serum (FBS)

-

Plasmid DNA (e.g., pROCKGFPNeo)

-

Electroporation buffer (e.g., 135 mM NaCl, 5 mM KCl, 5.5 mM Na2HPO4, 0.5 mM MgCl2, 11 mM glucose, 22 mM L-glutamine, pH 7.5)

-

Electroporator and cuvettes (4 mm gap)

-

G418 (Geneticin) for selection

-

96-well plates for cloning

Methodology:

-

Parasite Culture: Culture T. cruzi epimastigotes in LIT medium at 27°C to mid-log phase (approx. 20-30 x 10⁶ parasites/mL).

-

Preparation for Electroporation: Harvest parasites by centrifugation at 2000 x g for 10 minutes. Wash the pellet twice with ice-cold electroporation buffer.

-

Electroporation: Resuspend 1 x 10⁸ parasites in 400 µL of electroporation buffer containing 50 µg of plasmid DNA. Transfer to a 4 mm electroporation cuvette. Deliver two pulses of 1500 V and 25 µF.

-

Recovery: Immediately after the pulse, transfer the cuvette to ice for 5 minutes. Transfer the cell suspension to a culture flask containing 10 mL of fresh LIT medium and incubate at 27°C for 24 hours for recovery.

-

Selection: After recovery, add G418 to a final concentration of 500 µg/mL to select for transfected parasites. Maintain the culture under selection pressure.

-

Cloning: Once a stable, fluorescent population is established (monitor via fluorescence microscopy), clone the parasites by limiting dilution in 96-well plates to ensure a homogenous population.

-

Validation: Confirm stable and robust fluorescence in all parasite life stages (epimastigotes, trypomastigotes, and intracellular amastigotes).[2]

Protocol 2: Epimastigote Growth Inhibition Assay

This assay is often used for initial, large-scale screening due to the ease of cultivating epimastigotes.[6]

Materials:

-

Fluorescent T. cruzi epimastigotes

-

LIT medium with 10% FBS

-

Test compounds and control drug (e.g., Benznidazole)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (Excitation/Emission for GFP: ~480/512 nm)[2]

Methodology:

-

Parasite Seeding: Adjust the concentration of log-phase fluorescent epimastigotes to 10 x 10⁶ parasites/mL in fresh LIT medium. Dispense 100 µL per well into a 96-well plate (1 x 10⁶ parasites/well).

-

Compound Addition: Prepare serial dilutions of test compounds. Add 100 µL of the 2x concentrated compound dilutions to the wells, resulting in a final volume of 200 µL. Include wells for "no drug" (parasites only) and "no parasites" (medium only) controls.

-

Incubation: Incubate the plates at 27°C for 72-96 hours.

-

Fluorescence Reading: After incubation, gently resuspend the parasites in the wells. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent protein used (e.g., 480 nm excitation and 512 nm emission for GFP).[2]

-

Data Analysis: Subtract the background fluorescence (medium only wells). Calculate the percentage of parasite growth inhibition for each compound concentration relative to the "no drug" control. Determine the IC50 value by plotting inhibition versus log concentration.

Protocol 3: Intracellular Amastigote Inhibition Assay

This assay is more physiologically relevant as it targets the replicative stage found in mammalian hosts.[2]

Caption: Step-by-step workflow for the amastigote assay.

Materials:

-

Host cells (e.g., Vero E6 cells)

-

DMEM with 10% FBS

-

Fluorescent T. cruzi cell-culture-derived trypomastigotes

-

Test compounds and control drug (e.g., Benznidazole)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Methodology:

-

Host Cell Seeding: Seed Vero cells into a 96-well black plate at a density of 4 x 10³ cells per well in 100 µL of DMEM. Incubate at 37°C with 5% CO₂ for 24 hours to form a monolayer.

-

Infection: Harvest fluorescent trypomastigotes from an infected cell culture. Add trypomastigotes to the Vero cell monolayer at a multiplicity of infection (MOI) of 5:1 (5 parasites per host cell).

-

Invasion: Incubate the plates for 4 hours at 37°C to allow parasites to invade the host cells.

-

Wash: After the invasion period, wash the wells twice with PBS to remove any remaining extracellular trypomastigotes. Add 100 µL of fresh DMEM to each well.

-

Compound Treatment: Add 100 µL of 2x concentrated test compounds to the appropriate wells.

-